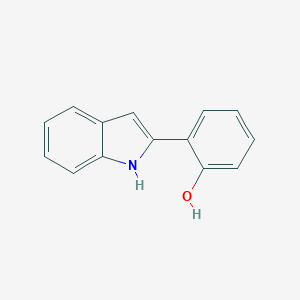

2-(1H-indol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZRPPBUMLPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351433 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-47-7 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)phenol

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-2-yl)phenol (CAS: 4749-47-7). While experimental data for this specific molecule is limited in public databases, this guide furnishes predicted values, contextual data from its constituent moieties (indole and phenol), and detailed, standardized experimental protocols for the determination of these properties. Furthermore, it explores the potential biological significance of the indole-phenol scaffold, offering valuable context for drug discovery and development.

Core Physicochemical Properties

This compound is a bifunctional molecule incorporating both an indole and a phenol moiety. Its properties are a composite of these two groups, influenced by their direct conjugation. While specific, experimentally-derived data are not widely published, the following table summarizes key calculated and predicted values. For context, the properties of the parent compounds, phenol and indole, are also provided.

Table 1: Summary of Physicochemical Properties

| Property | This compound | Phenol (for context) | Indole (for context) |

| Molecular Formula | C₁₄H₁₁NO | C₆H₆O | C₈H₇N |

| Molecular Weight | 209.24 g/mol | 94.11 g/mol | 117.15 g/mol |

| Melting Point | Not available | 41-43 °C[1][2] | 52-54 °C[3] |

| Boiling Point | Predicted: 441.0 ± 20.0 °C | 181.7 °C[1][4] | 253-254 °C[3] |

| Water Solubility | Predicted: Low | Moderately Soluble (8.3 g/100 mL at 20°C)[2] | Sparingly Soluble (0.19 g/100 mL at 20°C)[3] |

| pKa (acid dissociation) | Predicted: ~9-10 (Phenolic -OH) | ~9.95[2] | ~16.7 (N-H)[5] |

| logP (octanol/water) | Predicted: ~3.5-4.0 | 1.46 | 2.14 |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Potential Biological Significance of the Indole-Phenol Scaffold

While no specific signaling pathways have been elucidated for this compound itself, the hybrid indole-phenol scaffold is of significant interest in medicinal chemistry.

-

Antioxidant Activity: Both indole and phenol moieties are known to possess antioxidant properties. Phenols act as hydrogen donors to scavenge free radicals, while the indole nucleus can also participate in radical scavenging.[6] Derivatives of 2-phenyl-1H-indoles have demonstrated notable antioxidant capacity, which is often enhanced by the presence of electron-donating substituents.

-

Antimicrobial Activity: Indole derivatives are a well-established class of antimicrobial agents. Studies on related 2-phenyl-1H-indoles and benzimidazoles have shown moderate to good activity against various bacterial strains, with indoles generally exhibiting better antibacterial properties.

-

Enzyme Inhibition & Other Activities: The indole ring is a common feature in molecules that bind to enzymes and receptors, mimicking peptide structures.[5] This structural motif is found in drugs with anticancer, anti-inflammatory, antiviral, and antidiabetic properties. The combination with a phenol group can modulate these activities and influence pharmacokinetic properties.

The logical workflow for investigating a compound like this involves moving from initial property determination to biological screening.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties outlined in Table 1.

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.

-

Purity Check: A wide melting range often indicates the presence of impurities.

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The phenolic hydroxyl group is the primary acidic site on this molecule.

Methodology:

-

Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water/co-solvent mixture due to low aqueous solubility). The ionic strength is kept constant using an electrolyte like KCl.

-

Titration: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C or 37°C) and stirred. A calibrated pH electrode is immersed in the solution.

-

Data Collection: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized (the half-equivalence point).

The n-octanol/water partition coefficient (logP) is the industry standard for measuring a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.

-

Partitioning: A small, accurately weighed amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is agitated (e.g., on a rotator) at a constant temperature for a set period (e.g., 1-24 hours) to allow for complete partitioning and equilibration.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Solubility is a critical property that limits the absorption and formulation of many drug candidates.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., water, or buffer of a specific pH).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solid.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve. The resulting concentration is reported as the equilibrium solubility.

References

Quantum Chemical Calculations for 2-(1H-indol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(1H-indol-2-yl)phenol. This molecule, possessing both an indole and a phenol moiety, is of significant interest due to the diverse biological activities associated with these functional groups, including antioxidant and anticancer properties.[1] Computational chemistry offers a powerful, non-experimental approach to predict molecular characteristics, guiding further research and development in medicinal chemistry.[2]

Core Theoretical Concepts: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules.[3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A key aspect of DFT is the choice of the exchange-correlation functional and the basis set, which approximate the complex many-electron interactions.

A commonly employed functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for systems of this size.[4][6]

Computational Workflow for this compound

A systematic computational workflow is essential for a thorough investigation of this compound. The following diagram outlines the key steps, from initial structure preparation to the analysis of its various properties.

Caption: A typical workflow for quantum chemical calculations.

Detailed Experimental and Computational Protocols

This section details the methodologies for the key computational experiments proposed in the workflow. These protocols are based on standard practices in the field for similar molecular systems.[4][5][7][8][9]

Ground State Geometry Optimization

Objective: To find the most stable three-dimensional conformation of this compound.

Protocol:

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro). A preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Calculation:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: Geometry optimization (Opt).

-

Convergence Criteria: Default tight convergence criteria for forces and displacement are typically sufficient.

-

-

Output Analysis: The output file will contain the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Input: The optimized geometry from the previous step.

-

Quantum Mechanical Calculation:

-

Software: Same as for optimization.

-

Method/Functional/Basis Set: Same as for optimization (DFT/B3LYP/6-311++G(d,p)).

-

Task: Frequency calculation (Freq).

-

-

Output Analysis:

-

Minimum Energy Confirmation: The absence of imaginary frequencies confirms the structure is a true minimum.

-

Spectral Data: The output provides the vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities. These can be used to generate theoretical spectra for comparison with experimental data. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.

-

Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the electronic reactivity and kinetic stability of the molecule.

Protocol:

-

Input: The optimized geometry.

-

Quantum Mechanical Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization or a subsequent single-point energy calculation.

-

Data Analysis:

-

HOMO Energy (E_HOMO): Represents the ability to donate an electron.

-

LUMO Energy (E_LUMO): Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): Calculated as E_LUMO - E_HOMO. A larger gap implies higher kinetic stability and lower chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

Protocol:

-

Input: The optimized geometry.

-

Quantum Mechanical Calculation: An MEP map is generated from the calculated wavefunction.

-

Visualization: The MEP is plotted onto the molecule's electron density surface. A color scale is used, typically with red indicating electron-rich regions (electronegative, susceptible to electrophilic attack) and blue indicating electron-poor regions (electropositive, susceptible to nucleophilic attack).

Excited State Calculations via TD-DFT

Objective: To predict the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.

Protocol:

-

Input: The optimized ground state geometry.

-

Quantum Mechanical Calculation:

-

Software: Same as above.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional/Basis Set: Same as ground state calculations.

-

Task: TD(NStates=n), where 'n' is the number of excited states to calculate (e.g., 10-20).

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate a solvent environment.

-

-

Output Analysis: The output provides the vertical excitation energies (in eV or nm), oscillator strengths (related to transition probability), and the molecular orbitals involved in each transition (e.g., π → π*).[5]

Data Presentation

Quantitative data from these calculations should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C1-C2 | Value |

| N1-H1 | Value | |

| O1-H2 | Value | |

| Bond Angles | C1-N1-C8 | Value |

| C9-O1-H2 | Value | |

| Dihedral Angles | C1-C2-C9-C10 | Value |

| C8-N1-C2-C9 | Value |

Atom numbering should be provided in a corresponding figure.

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

|---|---|---|---|---|

| 1 | Value | O-H stretch | Value | Value |

| 2 | Value | N-H stretch | Value | Value |

| 3 | Value | C=C aromatic stretch | Value | Value |

A selection of key vibrational modes is shown.

Table 3: Electronic and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

Table 4: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Value | Value | HOMO → LUMO (95%) |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 (90%)|

Integration into Drug Discovery

The data generated from quantum chemical calculations serve as a critical input for the early stages of drug discovery. The following diagram illustrates how these computational insights can guide experimental efforts.

Caption: Integration of computational chemistry into a drug discovery pipeline.

Conclusion

Quantum chemical calculations offer a powerful and predictive toolkit for the in-depth characterization of this compound at the molecular level. By employing methods such as DFT and TD-DFT, researchers can gain critical insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. This theoretical foundation is invaluable for interpreting experimental data, guiding the synthesis of new derivatives, and accelerating the drug discovery process. The protocols and workflow outlined in this guide provide a robust framework for initiating a comprehensive computational investigation of this promising molecule.

References

- 1. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A Technical Guide

Introduction

2-(1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of both indole and phenol moieties. The indole ring is a common scaffold in numerous biologically active compounds, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. A thorough spectroscopic analysis is paramount for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.45 | br s | 1H | Indole N-H |

| 9.80 | s | 1H | Phenolic O-H |

| 7.65 | d | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 7.20 - 7.10 | m | 2H | Ar-H |

| 7.05 | t | 1H | Ar-H |

| 6.95 | t | 1H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 6.70 | s | 1H | Indole C3-H |

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Phenolic C-O |

| 137.5 | Indole C-N |

| 136.0 | Indole C7a |

| 129.0 | Ar-C |

| 128.5 | Ar-C |

| 125.0 | Indole C3a |

| 122.0 | Ar-C |

| 121.5 | Ar-C |

| 120.0 | Indole C5 |

| 119.5 | Indole C6 |

| 115.0 | Ar-C |

| 112.0 | Indole C4 |

| 111.5 | Indole C7 |

| 101.0 | Indole C3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization: NMR Experimental Workflow

A-Z Guide to 2-(1H-indol-2-yl)phenol Derivatives: Synthesis, Characterization, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(1H-indol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The fusion of the indole nucleus, a ubiquitous motif in natural products and pharmaceuticals, with a phenol group provides a unique three-dimensional structure and electronic properties conducive to interacting with various biological targets. This guide offers a comprehensive overview of the synthesis and characterization of these derivatives, presenting detailed experimental protocols, tabulated data, and visualizations of key pathways to support research and development efforts in this promising area.

Synthesis of this compound Derivatives

The construction of the this compound core is most prominently achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone. Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer modern approaches to this scaffold.

General Synthetic Workflow

The overall process for generating and validating these derivatives follows a logical progression from synthesis to purification and detailed characterization.

Caption: General workflow from synthesis to biological evaluation.

Key Synthetic Method: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole ring system.[1] The reaction proceeds by heating a phenylhydrazone with an acid catalyst, such as zinc chloride, polyphosphoric acid (PPA), or p-toluenesulfonic acid.[1][2] The mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. An acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the final aromatic indole.[4][5]

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-1H-indole

This protocol is adapted from the synthesis of 2-arylindoles.

Materials:

-

Phenylhydrazine

-

2'-Hydroxyacetophenone

-

Polyphosphoric acid (PPA)

-

Ice water

-

Ethanol

Procedure:

-

A mixture of phenylhydrazine (5.1 mmol) and 2'-hydroxyacetophenone (5.1 mmol) is prepared.

-

The mixture is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-160°C).

-

The reaction mixture is heated with stirring for a specified time (typically 1-3 hours) and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hot mixture is carefully poured into ice water (e.g., 50 mL) to precipitate the crude product.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-hydroxyphenyl)-1H-indole.

Characterization of Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Spectroscopic Data

The structural identity of this compound derivatives is confirmed by spectroscopic methods.

-

¹H NMR: Key signals include a broad singlet for the indole N-H proton (typically δ 10-12 ppm), aromatic protons in the range of δ 6.5-8.0 ppm, and a singlet for the phenolic -OH group. The specific shifts and coupling patterns are diagnostic for the substitution pattern on both the indole and phenol rings.

-

¹³C NMR: The spectra show characteristic signals for the aromatic carbons (δ 110-160 ppm). The carbon atom at the C2 position of the indole ring, attached to the phenol, appears in the δ 135-140 ppm range.[6][7]

-

IR Spectroscopy: Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), and C=C aromatic stretching (1500-1600 cm⁻¹).[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

Tabulated Data

The following tables summarize representative data for synthesized indole derivatives, providing a comparative overview of their physical and spectroscopic properties.

Table 1: Synthesis and Physical Properties of Representative Indole Derivatives

| Compound ID | R¹ (Indole) | R² (Phenol) | Method | Yield (%) | m.p. (°C) | Reference |

| 1a | H | 2-OH | Fischer Indole | 66 | 55-56 | [9] |

| 1b | H | 4-OH | Fischer Indole | 72 | 224-229 | [10] |

| 1c | H | 4-NH₂ | Fischer Indole | - | - | [9] |

| 1d | H | 3-NO₂ | Fischer Indole | - | - | [9] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-(Aryl)-1H-indoles in CDCl₃

| Compound ID | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |

| 2-Phenyl-1H-indole | 7.83 (br, NH), 7.50 (d, 1H), 7.28 (d, 1H), 7.11 (t, 1H), 7.06 (t, 1H), 6.21 (s, 1H) | 137.1, 136.2, 129.0, 128.5, 127.8, 122.1, 120.5, 110.8, 101.5 |

| 2-(2-Hydroxyphenyl)-1H-indole (4g) | 11.55 (br, NH), 10.74 (br, OH), 8.43-6.91 (m, aromatic H) | 171.9, 152.0, 147.2, 136.9, 129.0, 126.1, 122.2, 121.0, 120.5, 120.2, 113.8, 113.2, 111.1, 107.9 |

(Note: Data is compiled and adapted from literature for representative 2-arylindoles.[9][11][12] Specific shifts may vary based on solvent and substitution.)

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[13][14] A particularly notable area of research is their ability to act as efflux pump inhibitors in multidrug-resistant bacteria.

Inhibition of NorA Efflux Pump in S. aureus

Multidrug resistance in bacteria like Staphylococcus aureus is often mediated by efflux pumps, such as NorA, which actively expel antibiotics from the cell.[3] Certain 2-arylindole derivatives have been identified as potent NorA efflux pump inhibitors (EPIs).[15][16] By blocking this pump, these compounds can restore the efficacy of conventional antibiotics like ciprofloxacin.[15][17]

The mechanism involves the inhibitor molecule binding to the efflux pump, preventing it from recognizing and extruding the antibiotic substrate. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect.[18]

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. scispace.com [scispace.com]

- 8. ijnrd.org [ijnrd.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Theoretical Exploration of the Electronic Structure of 2-(1H-indol-2-yl)phenol: A Guide for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 2-(1H-indol-2-yl)phenol, a molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we delve into the molecule's ground and excited-state properties, offering insights crucial for understanding its reactivity, photophysics, and potential applications in drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Indole and its derivatives are cornerstone scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The fusion of a benzene ring with a pyrrole ring creates a unique electronic landscape that facilitates diverse molecular interactions. The specific compound, this compound, which incorporates a phenolic group at the 2-position of the indole ring, presents an intriguing case for theoretical study due to the potential for intramolecular interactions, such as proton transfer, which can significantly influence its biological activity and photophysical properties.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools in modern drug discovery.[3][4][5][6] These methods allow for the elucidation of electronic properties, molecular geometries, and excited-state dynamics with a high degree of accuracy, providing a rational basis for the design of novel therapeutic agents. This guide will outline the standard computational protocols for such a study and present the expected electronic characteristics of this compound based on established knowledge of similar indole derivatives.

Theoretical Methodology

A robust computational approach is essential for accurately predicting the electronic structure of this compound. The following protocol outlines a standard and widely accepted methodology.

Ground-State Geometry Optimization

The initial step involves the optimization of the molecular geometry in its electronic ground state. This is typically performed using DFT with a hybrid functional, such as B3LYP, which has demonstrated reliability for organic molecules.[3][5][7] A sufficiently large basis set, for instance, 6-311+G(d,p), is crucial to ensure an accurate description of the electronic distribution, including polarization and diffuse functions. All geometry optimizations should be followed by vibrational frequency calculations at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties. The energies of these orbitals and the resulting HOMO-LUMO energy gap are calculated from the optimized ground-state geometry. A smaller energy gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.[4][6]

Excited-State Calculations

To investigate the photophysical properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are employed.[8] These calculations, performed on the optimized ground-state geometry, provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group in proximity to the indole nitrogen suggests the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) process. This phenomenon involves the transfer of a proton from the phenol to the indole nitrogen upon photoexcitation. To study this, the potential energy surface of the first excited state is scanned along the proton transfer coordinate. This allows for the identification of the enol and keto tautomeric forms and the determination of the energy barrier for the proton transfer.

Data Presentation: Predicted Electronic Properties

The following tables summarize the anticipated quantitative data for the electronic properties of this compound, derived from the methodologies described above. These values are representative and based on trends observed in related indole derivatives.

Table 1: Ground-State Electronic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Chemical reactivity, electronic transitions |

| Dipole Moment | 2.5 D | Polarity and solubility |

Table 2: Predicted UV-Vis Absorption Properties (in solution)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 320 nm | 0.4 | π → π |

| S₀ → S₂ | 285 nm | 0.2 | π → π |

Visualizations of Key Processes and Structures

Diagrams are provided below to visually represent the molecular structure, the computational workflow, and the potential ESIPT mechanism.

Caption: Molecular Structure of this compound.

Caption: Computational Workflow for Electronic Structure Analysis.

References

- 1. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-indol-2-yl)phenol: Synthesis, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological context of the heterocyclic compound 2-(1H-indol-2-yl)phenol. While the specific discovery of this molecule is not extensively documented in seminal publications, its synthesis can be achieved through established methodologies for indole formation. This document details plausible synthetic routes, including the Fischer Indole Synthesis, and presents relevant experimental protocols. Furthermore, it explores the potential biological activities of this compound, drawing inferences from the known pharmacology of related indole and phenol derivatives. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential and further development of this compound and its analogs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Similarly, phenolic compounds are well-known for their antioxidant and signaling-modulatory properties. The fusion of these two pharmacophores in this compound (CAS No: 4749-47-7) presents a molecule of significant interest for drug discovery and development.[2] This guide delves into the synthetic history, key experimental procedures, and potential biological relevance of this compound.

Synthetic History and Methodologies

While a definitive first synthesis of this compound is not clearly delineated in the literature, its structure lends itself to well-established indole synthesis reactions. The most probable and widely applicable method is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[3] Alternative modern approaches, such as the Larock Indole Synthesis, also offer viable routes.

Fischer Indole Synthesis

The Fischer Indole Synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the logical precursors would be phenylhydrazine and 2-hydroxyacetophenone.

Reaction Scheme:

dot graph Fischer_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

phenylhydrazine [label="Phenylhydrazine"]; hydroxyacetophenone [label="2-Hydroxyacetophenone"]; acid_catalyst [label="Acid Catalyst\n(e.g., Polyphosphoric Acid)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Phenylhydrazone\nIntermediate"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

phenylhydrazine -> intermediate; hydroxyacetophenone -> intermediate; intermediate -> acid_catalyst [dir=none]; acid_catalyst -> product; }

2-Iodoaniline + 1-(2-Hydroxyphenyl)ethyne --(Pd catalyst)--> this compound

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Fischer Indole Synthesis, adapted from procedures for structurally similar compounds.

Synthesis of this compound via Fischer Indole Synthesis

Materials:

-

Phenylhydrazine

-

2-Hydroxyacetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Glacial Acetic Acid

-

Ice

-

Water

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Formation of Phenylhydrazone: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: After the formation of the hydrazone is complete, cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting residue, add polyphosphoric acid (10 equivalents by weight). Heat the mixture to 100-120°C for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out of the solution.

-

Purification: Filter the crude product and wash it with water. Dry the solid and then purify it by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Table 1: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm, a broad singlet for the indole N-H proton (δ > 10 ppm), and a singlet for the phenolic O-H proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 209.24 g/mol .[2] |

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of related indole and phenol compounds provide a strong basis for predicting its potential therapeutic applications.

Putative Biological Activities

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including those involving protein kinases and tubulin.[4]

-

Anti-inflammatory Activity: Phenolic compounds are well-known for their anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.[5]

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the compound to scavenge free radicals and reduce oxidative stress.[6]

Postulated Signaling Pathway Involvement

Given the structural motifs present in this compound, it is plausible that it could modulate signaling pathways implicated in cancer and inflammation. For instance, many small molecule inhibitors target receptor tyrosine kinases (RTKs) like EGFR, which are often dysregulated in cancer. Inhibition of the EGFR pathway can block downstream signaling cascades such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.

References

- 1. capotchem.cn [capotchem.cn]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects [mdpi.com]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent Heart of a Molecule: An In-Depth Technical Guide to the Fluorescence Mechanism of 2-(1H-indol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core fluorescence mechanism of 2-(1H-indol-2-yl)phenol, a molecule of significant interest for its potential applications in designing fluorescent probes and pharmacologically active compounds. The luminescence of this and related molecules is primarily governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This document provides a comprehensive overview of the ESIPT mechanism, supported by experimental protocols and data from closely related analogs, offering a robust framework for researchers in the field.

Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is characterized by a large Stokes shift, a significant difference between the wavelengths of maximum absorption and emission. This phenomenon is a hallmark of Excited-State Intramolecular Proton Transfer (ESIPT). The process can be broken down into a four-stage photocycle:

-

Photoexcitation: The molecule, in its ground state enol form (E), absorbs a photon of light, transitioning to an electronically excited enol state (E*).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the indole nitrogen increase significantly. This facilitates an ultrafast, sub-picosecond transfer of the proton from the phenol group to the indole nitrogen via a pre-existing intramolecular hydrogen bond. This transfer results in the formation of an excited-state keto tautomer (K*).

-

Fluorescence Emission: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon of light. This emission is observed at a longer wavelength (lower energy) compared to the initial absorption, resulting in the characteristic large Stokes shift.

-

Ground-State Reversion: The ground-state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground-state enol form (E), completing the photocycle.

This rapid proton transfer in the excited state is the key to the molecule's unique fluorescent properties and its sensitivity to the local environment.

Core Optical Properties of 2-(1H-indol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental optical properties of 2-(1H-indol-2-yl)phenol. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide extrapolates its expected photophysical behavior based on the well-documented characteristics of structurally analogous compounds. The core of its optical properties is predicted to be governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Predicted Photophysical Characteristics

This compound possesses a phenolic proton donor and an indole nitrogen atom that can act as a proton acceptor, creating a favorable environment for ESIPT. Upon photoexcitation, an ultrafast transfer of the phenolic proton to the indole nitrogen is anticipated, leading to the formation of a transient keto-tautomer. This process results in a significant Stokes shift and is often associated with dual fluorescence emission bands corresponding to the locally excited (enol) and the proton-transferred (keto) species.

The photophysical properties of indole derivatives are known to be sensitive to their environment. For instance, the solvent polarity can influence the energy levels of the excited states, potentially leading to shifts in the absorption and emission spectra (solvatochromism).

Quantitative Data Summary

| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

| Indole | ~280-290 | ~310-350 | ~0.1-0.4 | ~5,000-6,000 |

| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | ~330-350 | ~380-400 (Enol), ~450-550 (Keto) | Varies with solvent | ~10,000-20,000 |

| Substituted Ethenyl Indoles | Varies | Varies | Varies | Not Reported |

Experimental Protocols

The characterization of the optical properties of this compound would typically involve the following experimental methodologies:

3.1. Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

-

Objective: To determine the absorption and emission maxima, and to observe the Stokes shift.

-

Protocol:

-

Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol).

-

Record the UV-Vis absorption spectra using a dual-beam spectrophotometer over a wavelength range of approximately 250-500 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.

-

To investigate the dual emission characteristic of ESIPT, emission spectra should be collected over a broad range, typically from the near-UV to the visible region (e.g., 350-650 nm).

-

3.2. Fluorescence Quantum Yield Determination

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol:

-

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

3.3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the excited-state lifetime(s) and investigate the dynamics of the ESIPT process.

-

Protocol:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at the absorption maximum.

-

Collect the fluorescence decay profiles at the emission maxima of both the enol and keto forms.

-

The decay data can be fitted to a multi-exponential function to determine the lifetimes of the different excited species. The rise time of the keto emission can provide information on the rate of the proton transfer.

-

Visualizations

4.1. Excited-State Intramolecular Proton Transfer (ESIPT) Pathway

Molecular Modeling of 2-(1H-indol-2-yl)phenol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling of 2-(1H-indol-2-yl)phenol and its interactions with biologically relevant targets. Due to the limited availability of direct research on this specific molecule, this guide draws upon established principles and documented studies of structurally analogous compounds, particularly 2-phenylindole and other 2-arylindole derivatives. The methodologies, data, and workflows presented herein serve as a comprehensive framework for researchers investigating the therapeutic potential of this class of compounds.

Introduction to this compound and Its Therapeutic Potential

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity.[1] The 2-arylindole subset, to which this compound belongs, has garnered significant attention for its broad-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a phenolic hydroxyl group introduces the potential for hydrogen bonding and other specific interactions, making this compound a compelling candidate for drug discovery.

Molecular modeling plays a pivotal role in elucidating the interactions of such molecules at the atomic level, guiding the design of more potent and selective therapeutic agents. This guide will delve into the primary computational techniques used to model these interactions, present representative data from analogous compounds, and outline experimental protocols for the validation of computational findings.

Core Molecular Modeling Techniques

The investigation of this compound-protein interactions relies on a suite of computational methods. Each technique offers unique insights into the binding process, from predicting the most likely binding pose to simulating the dynamic behavior of the complex over time.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is instrumental in identifying potential binding sites and estimating the binding affinity of a ligand to a protein. For this compound and its analogs, docking studies have been crucial in identifying interactions with key therapeutic targets.

Workflow for Molecular Docking:

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time.[4] This technique allows for the assessment of the stability of the docked pose, the role of solvent molecules, and conformational changes in both the protein and the ligand upon binding.[4]

Workflow for Molecular Dynamics Simulation:

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be employed to accurately determine the electronic properties of this compound, such as its charge distribution and orbital energies. This information is valuable for parameterizing the ligand for classical molecular dynamics simulations and for understanding the nature of its interactions with protein residues at a sub-atomic level.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from molecular modeling and biological evaluation studies of 2-phenylindole and other 2-arylindole derivatives. This data serves as a proxy for the potential interactions and activities of this compound.

Table 1: Molecular Docking and Biological Activity Data for 2-Phenylindole Derivatives as Anticancer Agents

| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (nM) | Reference |

| 3e | Tubulin (colchicine site) | - | 1.60 (MCF-7) | [5] |

| 13 | COX-2 | - | - (90.5% inhibition) | [2] |

| 14 | COX-2 | - | - (75.6% inhibition) | [2] |

| 15 | COX-2 | - | - (81.1% inhibition) | [2] |

Table 2: Molecular Dynamics Simulation Data for Phenolic Compounds with Protein Targets

| Ligand | Protein Target | Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues | Reference |

| Naringenin | α-glucosidase | - | Not specified | [6] |

| Linalylanthranilate | PTP1B | -20.18 ± 8.48 | Not specified | [7] |

| γ-diosphenol | PTP1B | -16.49 ± 8.48 | Not specified | [7] |

| Curcumin | PD-L1 Dimer | - | Ile54, Tyr56, Met115, Ala121, Tyr123 | [8] |

Experimental Protocols for Validation

The validation of computational predictions through experimental assays is a critical step in drug discovery. The following are detailed methodologies for key experiments that can be used to characterize the interactions of this compound with its putative protein targets.

Synthesis of this compound

The synthesis of 2-arylindoles can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[9] A plausible synthetic route for this compound is outlined below.

Protocol: Fischer Indole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyphenylhydrazine hydrochloride (1 equivalent) and 2-hydroxyacetophenone (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Binding Assays

Several biophysical techniques can be employed to quantify the binding affinity of this compound to a target protein.

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of this compound in the same buffer, ensuring the final concentration of any organic solvent (e.g., DMSO) is low and identical in both solutions.

-

ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface and monitor the change in the refractive index in real-time.

-

Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.

-

Data Fitting: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of this compound with its target protein in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the ligand indicates binding.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with specific proteins, which in turn modulate cellular signaling pathways. Based on the activities of analogous 2-arylindoles, potential pathways include those involved in cell proliferation, inflammation, and apoptosis.[2]

Logical Relationship of Drug Discovery and Development:

Conclusion

The molecular modeling of this compound, informed by studies on structurally similar compounds, provides a powerful approach to understanding its potential as a therapeutic agent. The combination of molecular docking, molecular dynamics simulations, and quantum mechanics calculations can offer detailed insights into its binding mechanisms, guiding the rational design of more effective and safer drugs. The experimental validation of these computational predictions is paramount and can be achieved through a variety of biophysical and cellular assays. This integrated approach of computational and experimental methodologies is essential for advancing our understanding of the therapeutic potential of the 2-arylindole class of compounds.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. ymerdigital.com [ymerdigital.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking and Molecular Dynamics Studies of Antidiabetic Phenolic Compound Isolated from Leaf Extract of Englerophytum magalismontanum (Sond.) T.D.Penn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Density functional theory and molecular dynamics simulation-based bioprospection of Agathosma betulina essential oil metabolites against protein tyrosine phosphatase 1B for interventive antidiabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(1H-indol-2-yl)phenol in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(1H-indol-2-yl)phenol. Due to the absence of publicly available experimental data for this specific molecule, this document leverages data from structurally analogous compounds, particularly 2-phenylindole, and established principles of organic chemistry to predict its behavior in various solvents. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate empirical data. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of indole-containing compounds.

Introduction

This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and pharmacologically active molecules. The physicochemical properties of such compounds, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing bioavailability, formulation, and shelf-life. This guide addresses these key parameters for this compound, providing a predictive assessment and standardized methodologies for its empirical evaluation.

Predicted Solubility of this compound

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound, featuring both a polar phenol group and a moderately polar indole ring, suggests a nuanced solubility profile. In the absence of specific data, the solubility of 2-phenylindole, a structurally related compound, can be used as a predictive model. 2-phenylindole exhibits poor solubility in aqueous solutions but is soluble in a range of organic solvents.[1][2][3][4] It is anticipated that this compound will display similar behavior.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The phenol and indole N-H groups can act as hydrogen bond donors and acceptors, potentially leading to some solubility in protic solvents. However, the large hydrophobic core may limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds and have dipoles that can interact with the polar groups of the molecule, while also being able to solvate the nonpolar regions. |

| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Slightly Soluble to Soluble | The aromatic nature of the indole and phenol rings suggests that there will be favorable van der Waals interactions with nonpolar solvents. Solubility is expected in chloroform and diethyl ether. |

Stability of this compound

Indole derivatives are known to be susceptible to degradation under various conditions.[5] The primary degradation pathways for the indole ring involve oxidation.[5] Factors such as pH, light, temperature, and the presence of oxidizing agents can significantly impact the stability of these compounds.[5]

3.1. General Stability Profile of Indole Derivatives

-

Oxidative Degradation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of colored degradation products.[5]

-

pH-Dependent Degradation: Extreme pH values can catalyze the degradation of the indole ring.[5]

-

Photodegradation: Many indole derivatives are light-sensitive and can undergo degradation upon exposure to UV or visible light.[5]

-

Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Table 2: Factors Affecting the Stability of this compound and Recommended Storage Conditions

| Factor | Effect on Stability | Recommended Storage Conditions |

| Light | Potential for photodegradation. | Store in amber vials or protect from light by wrapping containers in aluminum foil.[5] |

| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[5] |

| Atmosphere | Oxygen can lead to oxidative degradation. | Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers.[5] |

| pH | Acidic or basic conditions may promote degradation. | Maintain solutions at a neutral pH unless experimental conditions require otherwise. |

A color change in a solution of an indole compound, such as the appearance of a yellow, pink, or red hue, often indicates degradation.[5]

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

4.1. Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[6]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Experimental workflow for the shake-flask solubility determination.

4.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.[15][16][17][18] The detector should be a photodiode array (PDA) detector to assess peak purity.

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation of the parent compound.[13]

Logical workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a robust predictive framework for its solubility and stability based on the known behavior of analogous indole derivatives. The compound is anticipated to have good solubility in a range of organic solvents and limited solubility in aqueous media. Its stability is expected to be influenced by factors common to indole-containing molecules, namely light, temperature, pH, and oxidizing conditions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial physicochemical parameters, thereby facilitating the progression of this compound in drug discovery and development pipelines.

References

- 1. webqc.org [webqc.org]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Phenylindole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. scispace.com [scispace.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-indol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(1H-indol-2-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The indole nucleus is a prominent scaffold in numerous biologically active compounds, and phenolic moieties are known to contribute to antioxidant and other pharmacological properties.[1][2] The combination of these two functionalities in this compound makes it a molecule of significant interest for further investigation.

Table of Contents

-

Introduction to this compound

-

Potential Applications

-

Synthesis Protocols

-

Protocol 1: Fischer Indole Synthesis

-

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction

-

-

Data Presentation

-

Experimental Workflows (Graphviz Diagrams)

Introduction to this compound

This compound belongs to the family of indole derivatives, which are a critical class of heterocyclic compounds in drug discovery and development.[3] The indole ring system is a core structural component in many pharmaceutical agents and natural products.[4][5] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are recognized for their antioxidant, anti-inflammatory, and antimicrobial activities.[2][6] The synthesis of hybrid molecules containing both indole and phenol motifs is a promising strategy for the development of novel therapeutic agents.

Potential Applications

While specific studies on the biological activity of this compound are not extensively documented in the provided search results, related indole and phenol-containing compounds have shown a range of promising biological activities. These potential applications provide a strong rationale for the synthesis and further investigation of this target molecule.

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals and protect against oxidative stress.[2] Indole derivatives themselves can also exhibit antioxidant properties.[7] The combination of these two moieties may lead to synergistic antioxidant effects.

-

Antimicrobial and Antifungal Activity: Various 2-phenyl-1H-indoles and other indole derivatives have demonstrated moderate to good antimicrobial and antifungal activity against a range of pathogens.[7][8][9][10]

-

Anti-inflammatory Properties: Indole derivatives are the basis for several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[3] Phenolic compounds also contribute to anti-inflammatory responses.[2]

-

Anticancer Potential: The indole scaffold is present in numerous anticancer agents.[1] Phenolic compounds have also been investigated for their ability to inhibit cancer cell growth.[2]

-

Neuroprotective Effects: Indole-based compounds are being actively researched for the treatment of neurodegenerative diseases.[11][12]

Synthesis Protocols

Two common and effective methods for the synthesis of 2-substituted indoles are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. Detailed protocols for each are provided below.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[13][14][15] For the synthesis of this compound, the reaction would proceed via the condensation of phenylhydrazine with 2'-hydroxyacetophenone to form a hydrazone, followed by acid-catalyzed cyclization.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 eq) and an equal molar amount of phenylhydrazine (1.0 eq).

-

Add absolute ethanol (20 mL) to the flask.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-